Product packaging for Bis(2-ethylhexyl) 2,2'-thiobisacetate(Cat. No.:CAS No. 24293-43-4)

Bis(2-ethylhexyl) 2,2'-thiobisacetate

Cat. No.: B1594560
CAS No.: 24293-43-4
M. Wt: 374.6 g/mol
InChI Key: KYWZILPIDASSGE-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) 2,2'-thiobisacetate, also known widely as 2-Ethylhexyl thiodiglycolate and commercially as Vulkanol 90, is a high-molecular-weight organic ester with the CAS registry number 24293-43-4 . It is characterized by its molecular formula of C20H38O4S and a molecular weight of 374.58 g/mol . This compound is a colorless to pale yellow liquid under standard conditions, with a density of 0.984 g/cm³ and a high boiling point of approximately 438.6°C at 760 mmHg, indicating low volatility and high thermal stability suitable for various experimental conditions . Its structure, featuring a thioether linkage flanked by acetate groups esterified with 2-ethylhexanol, makes it a molecule of significant interest in material science and industrial research. The primary research and development applications for this compound leverage its function as a specialty plasticizer and chemical intermediate. It is particularly valued in the polymer industry for its ability to modify the properties of synthetic resins and elastomers. While the exact mechanism of action as a plasticizer involves the incorporation of the molecule between polymer chains, the thioether and ester groups work to reduce intermolecular forces, increasing the flexibility, workability, and durability of the final polymeric material. Furthermore, the compound's structure is closely related to other bioactive bis-(2-ethylhexyl) esters, such as Bis-(2-ethylhexyl) phthalate (BEHP), which has been isolated from microbial sources and demonstrates measurable antibacterial and potent larvicidal activities . This suggests potential parallel research applications for this compound in developing novel bioactive agents or studying non-toxic modes of action, such as acetylcholinesterase inhibition and induction of DNA damage in target organisms, as observed in related compounds . Researchers should note that related bis(2-ethylhexyl) compounds are also subjects of toxicological studies, including investigations into carcinogenic potential and molecular mechanisms via pathways like PPARα activation and oxidative stress . This product is intended for research purposes only and is not for human or veterinary diagnostic use, or for personal consumption. Researchers should consult the safety data sheet and handle the material with appropriate laboratory precautions, considering its flash point of 193.2°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O4S B1594560 Bis(2-ethylhexyl) 2,2'-thiobisacetate CAS No. 24293-43-4

Properties

IUPAC Name

2-ethylhexyl 2-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4S/c1-5-9-11-17(7-3)13-23-19(21)15-25-16-20(22)24-14-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWZILPIDASSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CSCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884898
Record name Acetic acid, 2,2'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
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Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24293-43-4
Record name 1,1′-Bis(2-ethylhexyl) 2,2′-thiobis[acetate]
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Record name Acetic acid, 2,2'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
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Record name Acetic acid, 2,2'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
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Record name Acetic acid, 2,2'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
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Record name Bis(2-ethylhexyl) 2,2'-thiobisacetate
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Contextualization Within Industrial Chemistry and Material Science

Bis(2-ethylhexyl) 2,2'-thiobisacetate, with its characteristic thioether linkage and two ester groups appended to flexible 2-ethylhexyl chains, is structurally positioned to be a molecule with multifaceted industrial potential. The presence of the sulfur atom in a thioether bridge is a hallmark of many organosulfur compounds, which are integral to numerous industrial processes. chemeurope.combritannica.com These compounds find application as solvents, and are crucial in the manufacturing of pharmaceuticals, pesticides, and other specialty chemicals. taylorandfrancis.comjmchemsci.com In the realm of material science, the introduction of sulfur-containing moieties can impart unique properties to polymers and other materials. warwick.ac.uk

Concurrently, the diester components of this compound align it with a class of compounds widely utilized as plasticizers, lubricants, and monomers for polymer synthesis. researchgate.netnicl.it Diesters are valued for their ability to enhance the flexibility and durability of polymers. nih.gov The long, branched alkyl chains of the 2-ethylhexyl groups, in particular, are known to impart good solubility in organic media and contribute to low-temperature flexibility in materials. nicl.it Therefore, based on its structural components, this compound is hypothetically suited for applications where properties of both organosulfur compounds and diesters are desirable, such as in the formulation of specialized polymers, coatings, or functional fluids.

Scholarly Significance and Research Gaps Pertaining to the Compound

Esterification Pathways and Reaction Kinetics

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the ester. polymersolutions.com

Homogeneous Catalysts:

Brønsted Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts in esterification reactions. researchgate.net They are effective in protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. However, their use can lead to challenges in separation from the product mixture and potential corrosion issues.

Lewis Acids: Lewis acids, such as tin and titanium compounds, have also been investigated as catalysts for esterification. mdpi.com They function by coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Ionic Liquids: In recent years, Brønsted acidic ionic liquids have emerged as promising green catalysts for esterification reactions. nih.govyoutube.comresearchgate.netmdpi.comresearchgate.net These catalysts offer advantages such as low volatility, high thermal stability, and ease of separation and recycling. For instance, in the synthesis of bis(2-ethylhexyl) terephthalate (B1205515), a biphasic system is formed, allowing for easy separation of the product from the ionic liquid catalyst. nih.govmdpi.com

Heterogeneous Catalysts:

Ion Exchange Resins: Acidic ion exchange resins, such as Amberlyst-15, serve as effective solid acid catalysts. mdpi.comnih.gov They offer the advantage of easy separation from the reaction mixture by simple filtration, which simplifies the purification process and allows for catalyst recycling. A patent for the preparation of thioglycolic acid alkyl esters specifically mentions the use of an acidic ion exchange material like Amberlyst A-15. longdom.org

Immobilized Catalysts: Immobilizing homogeneous catalysts on solid supports, such as activated carbon, is another strategy to facilitate catalyst separation. For example, p-TsOH immobilized on activated carbon has been used for the direct esterification of thiodiglycol (B106055) with carboxylic acids. researchgate.net

Reaction Optimization: The optimization of the catalyst system involves considering factors such as catalyst concentration, activity, selectivity, and reusability. The ideal catalyst should provide a high reaction rate, minimize side reactions, be easily separable from the product, and maintain its activity over multiple reaction cycles. For example, a study on the esterification of nonanoic acid with 2-ethylhexanol found that both sulfuric acid and Amberlite IR120 resulted in the same activation energy, indicating a similar reaction mechanism. mdpi.com

Table 1: Comparison of Catalyst Systems for Esterification
Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Brønsted AcidsH₂SO₄, p-TsOHHigh catalytic activityDifficult to separate, corrosive
Homogeneous Lewis AcidsTin compounds, Titanium compoundsHigh activity and selectivityPotential for metal contamination
Ionic LiquidsBrønsted acidic ionic liquidsGreen solvent, easy to recycleHigher initial cost
Heterogeneous Ion Exchange ResinsAmberlyst-15Easy separation, reusableLower activity compared to homogeneous catalysts
Immobilized Catalystsp-TsOH on activated carbonEasy separation, reusablePotential for catalyst leaching

To maximize the yield of this compound, several process parameters must be carefully controlled and optimized.

Temperature: The reaction temperature plays a crucial role in the esterification kinetics. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or degradation of the product. The optimal temperature range for the esterification of thioglycolic acid with 2-ethylhexanol is typically between 60°C and 150°C. longdom.org A study on the synthesis of bis(2-ethylhexyl) terephthalate showed that increasing the temperature from 90°C to 120°C significantly increased the reaction rate. nih.govmdpi.com

Molar Ratio of Reactants: The stoichiometry of the reaction requires a 1:2 molar ratio of thiodiglycolic acid to 2-ethylhexanol. However, to shift the reaction equilibrium towards the product side, an excess of the alcohol is often used. A patent for the preparation of thioglycolic acid alkyl esters suggests a molar ratio of alcohol to thioglycolic acid of 1-1.5:1 for the monoester. longdom.org For the diester, a higher excess of alcohol would be necessary. A study on a similar diester, bis(2-ethylhexyl) terephthalate, found that an 8:1 molar ratio of alcohol to acid was optimal. nih.govmdpi.com

Water Removal: Esterification is a reversible reaction, and the water produced as a byproduct can hydrolyze the ester back to the reactants, thus limiting the yield. Therefore, the continuous removal of water is a key strategy for yield enhancement. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus, where a solvent that forms an azeotrope with water (e.g., toluene (B28343) or xylene) is added to the reaction mixture. researchgate.net Alternatively, the reaction can be carried out under reduced pressure to facilitate the removal of water. longdom.org

Reaction Time: The reaction time required to achieve a high conversion depends on the other process parameters, such as temperature, catalyst loading, and the efficiency of water removal. The progress of the reaction can be monitored by measuring the acid value of the reaction mixture.

Table 2: Key Process Parameters and Their Impact on Yield
ParameterTypical Range/ValueImpact on Yield
Temperature60-150°CHigher temperature increases reaction rate but may cause side reactions.
Molar Ratio (Alcohol:Acid)>2:1Excess alcohol shifts equilibrium towards product formation.
Water RemovalContinuousEssential for driving the reaction to completion and preventing hydrolysis.
Catalyst ConcentrationVaries with catalyst typeHigher concentration generally increases reaction rate up to a certain point.

Purification Techniques for Industrial Production

After the esterification reaction, the crude product contains the desired this compound, along with unreacted starting materials, the catalyst, water, and potential byproducts. Therefore, a multi-step purification process is necessary to obtain a product of high purity that meets industrial specifications.

While traditional purification methods are effective, advanced separation techniques can offer improved efficiency, reduced energy consumption, and higher product purity.

Distillation: Vacuum distillation is a common method for purifying high-boiling esters like this compound. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation. longdom.org

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of esters. sielc.commdpi.comhitachi-hightech.comhitachi-hightech.com Reverse-phase HPLC, using a C18 column and a mobile phase of acetonitrile (B52724) and water, has been successfully used for the analysis of bis(2-ethylhexyl) maleate (B1232345) and bis(2-ethylhexyl) phthalate (B1215562). sielc.commdpi.com This technique can be scaled up for preparative purification to remove impurities with similar boiling points to the main product.

Membrane Separation: Membrane-based separation processes, such as pervaporation, are emerging as energy-efficient alternatives to distillation for the removal of water and other small molecules from reaction mixtures. youtube.comnih.govkiche.or.krpervatech.commdpi.comresearchgate.netgoogle.com Pervaporation utilizes a selective membrane that allows the preferential passage of certain components (e.g., water) as a vapor, thereby shifting the reaction equilibrium and purifying the product. This technique has been applied to the dehydration of esterification reaction media. mdpi.com

To ensure the consistent quality and performance of this compound, a robust quality control (QC) program is essential throughout the manufacturing process. This involves monitoring key parameters of raw materials, in-process samples, and the final product.

Key Quality Control Parameters:

Purity: The purity of the final product is a critical quality attribute. This is typically determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). polymersolutions.comformulationbio.com

Acid Value: The acid value is a measure of the residual free carboxylic acids in the product. A low acid value is desirable as it indicates a high degree of esterification and good product stability.

Color: The color of the plasticizer is an important parameter for many applications. The color is often measured using the APHA (American Public Health Association) or Gardner color scale.

Viscosity: The viscosity of the ester is a key physical property that affects its processing and performance characteristics.

Water Content: The water content of the final product should be minimized to prevent hydrolysis and ensure long-term stability.

Process Analytical Technology (PAT): The implementation of Process Analytical Technology (PAT) is a modern approach to quality control that involves the real-time monitoring of critical process parameters and quality attributes. longdom.orghitachi-hightech.comhitachi-hightech.compervatech.comnih.govepa.govbruker.commt.comthermofisher.com By using in-line or on-line analytical tools, such as spectroscopy (e.g., FT-IR, Raman) and chromatography, manufacturers can gain a better understanding of the process and make real-time adjustments to ensure consistent product quality. This approach helps to move from a "quality by testing" to a "quality by design" paradigm. longdom.orgbruker.com

Table 3: Typical Quality Control Parameters for Industrial Esters
ParameterTypical SpecificationAnalytical Method
Purity> 99.5%Gas Chromatography (GC), HPLC
Acid Value< 0.1 mg KOH/gTitration
Color (APHA)< 50Spectrophotometry
Water Content< 0.1%Karl Fischer Titration

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the chemical industry to develop more sustainable and environmentally friendly manufacturing processes. The synthesis of this compound can be made greener by incorporating several of these principles.

Use of Renewable Feedstocks: While thiodiglycolic acid is typically derived from petrochemical sources, research into bio-based alternatives is an active area. 2-ethylhexanol can also be produced from renewable sources.

Atom Economy: The esterification reaction itself has a high atom economy, as the only byproduct is water.

Use of Safer Solvents and Auxiliaries: Traditional solvents used for azeotropic water removal, such as toluene and xylene, are volatile organic compounds (VOCs) with environmental and health concerns. The use of greener solvents, or solvent-free reaction conditions, is a key aspect of green chemistry. mdpi.comrsc.orgnih.gov

Catalysis: The use of heterogeneous catalysts, such as ion exchange resins or immobilized enzymes, aligns with green chemistry principles as it simplifies catalyst separation and allows for recycling, reducing waste. nih.gov

Enzymatic Synthesis: The use of lipases as biocatalysts for esterification is a promising green alternative to chemical catalysts. mdpi.comnih.govnih.govmt.commdpi.comresearchgate.nettandfonline.comresearchgate.net Lipase-catalyzed reactions are typically carried out under mild conditions (lower temperature and pressure), are highly selective, and generate minimal waste. nih.govmt.commdpi.com Lipase TL IM from Thermomyces lanuginosus has been shown to be effective in the synthesis of thioesters. mdpi.com

By embracing these green chemistry principles, the manufacturing process for this compound can be made more sustainable, reducing its environmental footprint and contributing to a circular economy.

Role in Polymer Science and Material Engineering

In the realm of polymer science, this compound is utilized as a functional additive to enhance the properties and performance of polymeric materials.

This compound is incorporated into polymer formulations primarily as a stabilizer and antioxidant. Its thioether linkage is particularly effective at decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers. This process helps to prevent the chain scission and cross-linking reactions that lead to the deterioration of the polymer's physical and mechanical properties over time.

The "2-ethylhexyl" ester groups in the molecule enhance its compatibility with a range of polymer matrices, such as polyvinyl chloride (PVC) and polyolefins. This compatibility ensures that the additive is well-dispersed throughout the polymer, which is crucial for its effectiveness. In some formulations, it also functions as a secondary plasticizer, contributing to the flexibility and processability of the final product.

The primary mechanism by which this compound enhances polymer performance is through its role as a thermal stabilizer. During processing at high temperatures and during the service life of the polymer product, the compound works to neutralize acidic byproducts and scavenge free radicals. For instance, in PVC, it can react with the hydrogen chloride that is released during thermal degradation, thereby preventing autocatalytic decomposition of the polymer.

Furthermore, the sulfur atom in the thioether group can act as a nucleophile, enabling it to interrupt degradation pathways. This antioxidant activity is particularly beneficial in polymer composites that are exposed to oxidative environments, heat, or UV radiation. Research has shown that thioester-based additives can significantly improve the long-term heat aging stability of various polymers. The presence of this additive can lead to a more durable and resilient polymer composite with an extended service life.

Utilization in Specialized Lubricant Formulations

The compound's properties also lend themselves to applications in the field of lubrication, where it is used as a multifunctional additive.

In lubricant formulations, this compound contributes to improved tribological performance by acting as an anti-wear and extreme pressure (EP) additive. The sulfur in the molecule can form a protective film on metal surfaces under high load and temperature conditions. This film, often composed of metal sulfides, has a lower shear strength than the base metal, which helps to reduce friction and prevent direct metal-to-metal contact, thus minimizing wear.

The long alkyl chains of the 2-ethylhexyl groups provide good oil solubility, ensuring that the additive remains dissolved and effective in the lubricant base oil. This solubility is critical for the consistent delivery of the additive to the friction zone.

Table 1: Tribological Data for a Lubricant Containing a Thioester Additive

Property Test Method Base Oil Base Oil + Thioester Additive
Coefficient of Friction ASTM G99 0.12 0.08
Wear Scar Diameter (mm) ASTM D4172 0.65 0.45

This table presents illustrative data based on typical performance improvements seen with thioester additives and does not represent a specific product.

This compound is often used in combination with other lubricant additives to achieve a balanced performance profile. It can exhibit synergistic effects when formulated with other anti-wear additives, such as zinc dialkyldithiophosphates (ZDDP), and antioxidants, like hindered phenols or aromatic amines.

The synergy with ZDDP is particularly noteworthy. While ZDDP is a highly effective anti-wear additive, it can be less effective at higher temperatures. The thioester can complement the performance of ZDDP by providing protection in temperature ranges where ZDDP's effectiveness might diminish. Furthermore, the thioester can help to reduce the oxidative degradation of the lubricant, which in turn can prolong the active life of other additives in the formulation.

Industrial Process Chemical Applications

Beyond its use in polymers and lubricants, this compound finds application as an intermediate in chemical synthesis. Its functional groups can be modified to produce other specialized chemicals. For example, the ester groups can be hydrolyzed or transesterified, and the thioether can be oxidized to a sulfoxide (B87167) or sulfone, leading to new molecules with different properties and applications.

It is also used in certain industrial processes as a processing aid. Its lubricating properties can be beneficial in manufacturing operations where reduced friction is desired. Additionally, its stabilizing effects can be valuable in processes involving materials that are susceptible to degradation under processing conditions.

Role in Specific Industrial Catalytic Systems

There is currently a notable lack of publicly available scientific literature and industrial documentation detailing the specific application of this compound as a catalyst in industrial systems. While the molecular structure of the compound, featuring a thioether linkage and ester groups, suggests theoretical potential for certain chemical interactions, no concrete examples of its use as a primary or co-catalyst in specific industrial catalytic processes have been identified in the reviewed sources.

Research and patents related to industrial catalysis often focus on well-established families of compounds, and at present, this compound does not appear to be a prominent member of any of these. For instance, the synthesis of other 2-ethylhexyl esters, such as Bis(2-ethylhexyl) terephthalate, often employs organometallic catalysts like those based on titanium or zirconium, or Brønsted acidic ionic liquids. researchgate.netmonash.edugoogle.commdpi.com However, similar catalytic applications for this compound are not documented.

The primary industrial interest in compounds with similar structures, such as various 2-ethylhexyl esters, lies in their function as plasticizers for polymers like PVC, owing to their low volatility and good compatibility with polymer matrices. vulcanchem.com The structural characteristics of this compound, particularly the long, branched alkyl chains, align well with the properties desired for plasticizers. vulcanchem.com

Given the absence of specific data, the following table summarizes the status of information regarding its catalytic role.

Catalytic System Type Role of this compound Supporting Research Findings
PolymerizationNo documented use as a catalyst.Not Applicable
EsterificationNot documented as a catalyst.Not Applicable
Oxidation/ReductionNo documented use as a catalyst.Not Applicable
Other Industrial ProcessesNo documented use as a catalyst.Not Applicable

Engineering Considerations in Process Integration

Consistent with the lack of documented catalytic applications, there is no specific information available regarding the engineering considerations for integrating this compound into industrial processes as a catalyst. The engineering aspects of handling and integrating a chemical into a manufacturing process are highly dependent on its specific role and the nature of the process itself.

In a hypothetical scenario where it might be used, general engineering principles for handling viscous liquids would apply. However, without a defined catalytic process, any discussion of specific engineering considerations remains purely speculative. For comparison, the industrial production of other esters like Bis(2-ethylhexyl) terephthalate involves considerations for reactor design (e.g., stirred tanks), temperature and pressure control, and systems for the removal of reaction byproducts such as water or methanol (B129727) to drive the reaction equilibrium. researchgate.netgoogle.com

The table below outlines the lack of specific engineering data for the process integration of this compound in a catalytic context.

Engineering Aspect Considerations for this compound
Reactor Design and Materials No specific information available for catalytic applications.
Process Control and Instrumentation No specific parameters documented for catalytic use.
Feed and Dosing Systems No specific requirements identified for catalytic processes.
Separation and Purification No specific downstream processing detailed for catalytic applications.
Byproduct Management No information on byproducts from catalytic use.

Environmental Behavior and Fate of Bis 2 Ethylhexyl 2,2 Thiobisacetate

Environmental Degradation Pathways and Mechanisms

The degradation of Bis(2-ethylhexyl) 2,2'-thiobisacetate in the environment can proceed through both non-biological (abiotic) and biological (biotic) pathways. These processes are crucial in determining the compound's ultimate fate and potential for accumulation in different environmental compartments.

Abiotic degradation involves the transformation of a chemical substance through non-biological means, such as light (phototransformation), water (hydrolysis), and heat (thermal decomposition).

In the atmosphere, the compound's low vapor pressure suggests it will likely exist adsorbed to particulate matter. Its atmospheric fate would then be governed by the transport and deposition of these particles. If it does enter the gas phase, it could be susceptible to reaction with photochemically generated hydroxyl radicals (•OH), a primary degradation pathway for many organic compounds in the troposphere.

For related compounds like phthalate (B1215562) esters, photodegradation in water can be enhanced by the presence of photosensitizers or photocatalysts such as titanium dioxide (TiO2). nih.govfrontiersin.org Such processes involve the generation of reactive oxygen species that can attack the ester and alkyl chains. frontiersin.org While not directly studied for this compound, similar indirect phototransformation mechanisms could potentially contribute to its degradation in sunlit surface waters containing suitable catalysts.

The presence of two ester linkages in the structure of this compound makes it susceptible to hydrolysis. nih.gov This reaction involves the cleavage of the ester bonds by water, which can be catalyzed by acids or bases. chemguide.co.uklibretexts.orglibretexts.org

Under acidic conditions, the hydrolysis is a reversible reaction that would yield 2,2'-thiobisacetic acid and 2-ethylhexanol. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis Reaction

Under basic conditions (saponification), the hydrolysis is an irreversible reaction that produces the salt of the carboxylic acid and the corresponding alcohol. chemguide.co.ukmasterorganicchemistry.com This pathway leads to the formation of a 2,2'-thiobisacetate salt and 2-ethylhexanol. masterorganicchemistry.com

Base-Catalyzed Hydrolysis Reaction

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation in Soil Environments and Soil Microorganism Interactions

Limited specific data is available in peer-reviewed literature regarding the biodegradation of this compound in soil environments and its interactions with soil microorganisms. The environmental fate of this particular compound has not been the subject of extensive study.

However, insights can be drawn from studies on structurally related compounds, such as Bis(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. It is crucial to note that the following information pertains to DEHP and may not be representative of the behavior of this compound.

Studies on DEHP have shown that its biodegradation in soil is possible but can be slow and dependent on various environmental factors. The presence of specific microbial populations is key to its degradation. Several bacterial strains have been isolated from contaminated soil that can utilize DEHP as a source of carbon and energy. For instance, some research has identified strains of Enterobacter spp. and Mycobacterium spp. capable of degrading DEHP in soil. mdpi.comresearchgate.net The degradation efficiency can be influenced by factors such as soil type, temperature, pH, and the presence of other organic matter. In some cases, the bioavailability of the compound in the soil matrix can be a limiting factor for microbial degradation. nih.gov

The process of DEHP biodegradation in soil typically involves the initial hydrolysis of the ester bonds to form mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. These intermediate products are then further broken down by microbial action. researchgate.net The interactions between the compound and soil microorganisms are complex, with some microbes producing specific enzymes to initiate the degradation process.

It is important to reiterate that these findings are for DEHP, and specific studies on this compound are needed to determine its actual biodegradation profile in soil environments.

Enzymatic Degradation Profiles

There is a notable lack of specific scientific literature on the enzymatic degradation profiles of this compound. The enzymes involved in the breakdown of this specific compound have not been characterized.

To provide some context, the enzymatic degradation of the related compound, Bis(2-ethylhexyl) phthalate (DEHP), has been studied more extensively. It is important to emphasize that the following information on DEHP is for comparative purposes only and does not directly describe the enzymatic degradation of this compound.

The enzymatic degradation of DEHP is primarily initiated by the action of hydrolase enzymes, specifically esterases and lipases. nih.govlancs.ac.uk These enzymes catalyze the hydrolysis of the ester bonds in the DEHP molecule. The reaction breaks down DEHP into its primary metabolites, mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. henrys-law.org

Several studies have identified specific esterases from various microorganisms that show activity towards DEHP. For example, a novel esterase, GoEst15, isolated from Gordonia sp., has demonstrated the ability to hydrolyze DEHP. nih.gov The systematic name for the enzyme that catalyzes the initial step in DEHP degradation is bis(2-ethylhexyl)phthalate acylhydrolase. lancs.ac.uk Following the initial hydrolysis, other enzymes, such as MEHP hydrolase, can further degrade MEHP into phthalic acid. oekotoxzentrum.ch

The efficiency of these enzymes can be influenced by factors such as temperature and pH. For instance, some esterases exhibit optimal activity in neutral to slightly alkaline conditions. The substrate specificity of these enzymes is a key area of research, as some may have a broad range of activity on different phthalate esters, while others may be more specific.

Without direct research, it remains unknown whether the thioether linkage in this compound influences its susceptibility to enzymatic attack by common esterases and lipases.

Environmental Distribution, Transport, and Partitioning

Adsorption and Desorption Characteristics in Soil and Sediment

However, based on its chemical structure, which includes two long alkyl (2-ethylhexyl) chains, it can be inferred that this compound is likely a lipophilic compound with low water solubility. This characteristic is similar to that of Bis(2-ethylhexyl) phthalate (DEHP). For lipophilic compounds like DEHP, a strong tendency to adsorb to the organic matter fraction of soil and sediment is generally observed.

Studies on DEHP have shown that it binds strongly to soils and sediments, which limits its mobility in these environmental compartments. nih.govnih.gov The distribution coefficient (Kd) for DEHP in various soils has been found to be high, indicating strong sorption. nih.gov The organic carbon content of the soil is a primary factor influencing the extent of this adsorption. Desorption of DEHP from soil particles is often limited, suggesting that it can persist in the solid phase of the environment. lancs.ac.uk However, the presence of colloids in soil water may facilitate the transport of strongly sorbed compounds like DEHP. nih.gov

Given these characteristics of a structurally similar compound, it is plausible that this compound would also exhibit significant adsorption to soil and sediment, with low potential for desorption. This would result in its accumulation in these environmental sinks. Nevertheless, without specific experimental data for this compound, these are only reasoned estimations.

Volatilization Rates and Henry's Law Constant Derivations

There is no experimentally determined data available for the volatilization rates and Henry's Law Constant of this compound.

The Henry's Law Constant (H) is a key parameter used to assess the partitioning of a chemical between water and air, and thus its potential for volatilization from water surfaces. For compounds with a low vapor pressure and low water solubility, the Henry's Law Constant is often low.

For the related compound, Bis(2-ethylhexyl) phosphate (B84403), an estimated Henry's Law constant of 4.1 x 10⁻⁸ atm-cu m/mole has been reported, which suggests that volatilization from water surfaces is not an expected significant fate process. nih.gov Similarly, for another related compound, bis(2-ethylhexyl)-2-ethylhexyl phosphonate, calculated Henry's Law solubility constants are also low, in the range of 10⁻² to 10⁻⁶ mol/(m³Pa), depending on the calculation method. henrys-law.org

Given the high molecular weight and expected low vapor pressure of this compound, it is likely that this compound also has a low Henry's Law Constant and therefore, a low potential for volatilization from water and moist soil surfaces. However, this is an extrapolation, and experimental determination is necessary for an accurate assessment.

Environmental Compartment Distribution Modeling

Specific environmental compartment distribution modeling studies for this compound have not been published.

Fugacity models are commonly used to predict the environmental distribution of chemicals. nih.govulisboa.pttrentu.ca These models use the physicochemical properties of a substance, such as its molecular weight, water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to estimate how it will partition between different environmental compartments like air, water, soil, and sediment. trentu.ca

To run a fugacity model for this compound, these essential physicochemical properties would first need to be experimentally determined or accurately estimated. Given its presumed high lipophilicity (due to the 2-ethylhexyl groups) and low water solubility, a Level I fugacity model would likely predict a high proportion of the chemical partitioning into the soil and sediment compartments if released into the environment. The distribution would be largely governed by its strong adsorption to organic matter.

Without the necessary input data and specific modeling studies, any prediction of its environmental compartment distribution remains speculative.

Leaching Potential in Aquatic and Terrestrial Systems

There is no direct research available on the leaching potential of this compound in aquatic and terrestrial systems.

The leaching potential of a chemical is its tendency to move through the soil profile with water. This is largely influenced by its water solubility and its adsorption characteristics in soil. Compounds with high water solubility and low adsorption to soil particles are more likely to leach into groundwater.

Given the expected low water solubility and high lipophilicity of this compound, it is anticipated that this compound would have a low leaching potential. It would likely bind strongly to soil organic matter, which would significantly retard its downward movement through the soil column.

Studies on the analogous compound DEHP support this assumption, indicating that it is not very mobile in soil and has a low risk of contaminating groundwater through leaching, although transport via colloids could be a possibility. nih.govnih.gov The leaching of phthalate esters from plastic materials into the environment is a recognized issue, but their subsequent mobility in soil is limited by strong adsorption. nih.govnih.gov

Bioaccumulation Potential in Environmental Organisms (Non-Human)

The bioaccumulation of a chemical in an organism occurs when the rate of uptake from the environment exceeds the rate of elimination. For this compound, its potential to accumulate in non-human organisms is a key aspect of its environmental risk assessment.

Information regarding the bioconcentration and bioaccumulation of this compound in aquatic organisms is limited. However, studies on structurally similar compounds, such as the brominated flame retardant bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH), provide insights into potential bioaccumulation behavior. For instance, sediment bioaccumulation tests with the oligochaete Lumbriculus variegatus resulted in steady-state biota-sediment accumulation factors (BSAFs) for TBPH. nih.govresearchgate.netnih.gov These studies indicate that highly lipophilic compounds can accumulate in sediment-dwelling organisms. nih.govresearchgate.net The bioaccumulation of such compounds is a critical entry point into aquatic food webs. nih.gov

Ecotoxicological assays on another related compound, bis(2-ethylhexyl) phthalate (DEHP), have been conducted on various tropical marine and estuarine species. mdpi.comresearchgate.netrepec.org These studies assessed the lethality and sublethal responses of microorganisms and invertebrates to different concentrations of DEHP. mdpi.comresearchgate.netrepec.org For example, the mortality of the brine shrimp Artemia sp. and the amphipod Apohyale media increased with rising DEHP concentrations, while the dark false mussel Mytilopsis leucophaeata showed higher tolerance. mdpi.comresearchgate.netrepec.org Such studies are crucial for understanding the potential risks of similar compounds to coastal ecosystems. mdpi.comresearchgate.net

Table 1: Bioaccumulation Data for Structurally Similar Compounds

CompoundOrganismParameterValueReference
Bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH)Lumbriculus variegatusBSAF0.254 (kg organic carbon/kg lipid) nih.govresearchgate.netnih.gov
Mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBMEHP)Lumbriculus variegatusBSAF1.50 (kg organic carbon/kg lipid) nih.govresearchgate.netnih.gov

BSAF: Biota-Sediment Accumulation Factor

The metabolism of xenobiotics like this compound plays a vital role in their bioaccumulation potential and toxicity. While specific metabolic pathways for this compound in environmental species are not well-documented, studies on analogous compounds offer valuable insights.

For instance, research on di(2-ethylhexyl) phthalate (DEHP) in rats and mice has shown that it is extensively metabolized. nih.gov The primary metabolites are often the result of hydrolysis and subsequent oxidation. nih.govcapes.gov.br The biological effects of phthalate diesters are often attributed to their metabolites rather than the parent compound. nih.gov In fish, studies on tris(2-ethylhexyl) phosphate (TEHP) have identified metabolic pathways involving O-dealkylation and hydroxylation in the liver. gdut.edu.cn

Studies on bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH) in the oligochaete Lumbriculus variegatus showed biphasic elimination, with a rapid initial phase followed by a much slower elimination of the remaining body burden. nih.govresearchgate.netnih.gov Interestingly, there was little evidence of biotransformation of TBPH by this organism. nih.govresearchgate.netnih.gov

Advanced Analytical Methodologies for Bis 2 Ethylhexyl 2,2 Thiobisacetate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a semi-volatile and relatively non-polar compound like Bis(2-ethylhexyl) 2,2'-thiobisacetate, both gas and liquid chromatography are highly relevant.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For this compound, a typical GC-MS analysis would involve injection into a heated port to ensure volatilization. The choice of the column, typically a non-polar or mid-polar capillary column, would be crucial for achieving good separation from other components in a sample matrix. The mass spectrometer would then detect the characteristic fragmentation pattern of the molecule, allowing for its identification and quantification. While specific studies on this compound are scarce, analysis of structurally similar compounds often utilizes electron ionization (EI) at 70 eV, which would be expected to produce a reproducible fragmentation pattern for this compound as well.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry is a versatile technique that is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS. In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. The eluent from the column is then introduced into a mass spectrometer.

The analysis of this compound by LC-MS would likely employ reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water with acetonitrile (B52724) or methanol). researchgate.net An electrospray ionization (ESI) source would be a common choice for interfacing the liquid chromatograph with the mass spectrometer, as it is a soft ionization technique that can generate protonated molecules or adducts of the analyte with minimal fragmentation. researchgate.net This would be advantageous for confirming the molecular weight of the compound.

Spectroscopic Characterization for Detection and Speciation

Infrared (IR) and Raman Spectroscopy in Environmental Samples

Infrared and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, IR spectroscopy would be expected to show strong absorption bands corresponding to the C=O stretching of the ester groups (typically in the region of 1730-1750 cm⁻¹) and C-O stretching vibrations. The C-H stretching and bending vibrations of the ethylhexyl groups would also be prominent. Raman spectroscopy would also be sensitive to these vibrations, and could potentially provide information about the sulfur-carbon bonds. However, detailed and specific research applying these techniques to this compound in environmental samples is not readily found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, providing a detailed map of the molecular structure.

In the context of metabolite identification, NMR could be used to identify biotransformation products of this compound. For instance, hydrolysis of the ester groups or oxidation of the alkyl chains would lead to predictable changes in the ¹H and ¹³C NMR spectra. Two-dimensional NMR techniques, such as COSY and HSQC, could further aid in establishing the connectivity of the atoms in any potential metabolites. While the application of NMR to study the metabolism of this specific compound is not documented in available research, it remains a critical hypothetical tool for such investigations. europa.eu

Sample Preparation and Extraction Protocols

The initial and most critical stage in the analysis of this compound is the preparation and extraction of the sample. The choice of protocol is highly dependent on the nature of the sample matrix.

Matrix-Specific Sample Enrichment Techniques

Given the anticipated low concentrations of this compound in environmental and biological samples, enrichment techniques are often necessary to bring the analyte to a detectable level. While specific studies on this compound are limited, methodologies developed for structurally similar compounds like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) can provide a foundational approach.

For aqueous samples such as drinking water, direct on-column preconcentration with high-performance liquid chromatography (HPLC) is a viable technique. researchgate.net This method involves passing a large volume of the water sample through the analytical column, where the analyte is retained and concentrated before elution and detection. researchgate.net

In more complex matrices, such as soil, sediment, or biological tissues, more rigorous extraction and clean-up procedures are required. Solid-phase extraction (SPE) is a widely used technique for the enrichment of phthalate-like compounds. The selection of the sorbent material is critical for achieving high recovery rates. For compounds with characteristics similar to this compound, reversed-phase sorbents like C18 are often employed.

Table 1: Potential Sample Enrichment Techniques for this compound Based on Matrix Type

Matrix TypePotential Enrichment TechniquePrincipleKey Considerations
Aqueous (e.g., Water)Direct on-column preconcentrationAnalyte from a large sample volume is adsorbed onto the head of an HPLC column.Column compatibility, sample filtration to prevent clogging.
Solid-Phase Extraction (SPE)Analyte is partitioned from the liquid sample onto a solid sorbent, then eluted with a small volume of solvent.Sorbent selection (e.g., C18), pH adjustment of the sample, choice of elution solvent.
Solid (e.g., Soil, Sediment)Soxhlet ExtractionContinuous solid-liquid extraction with a suitable solvent.Solvent choice, extraction time, potential for co-extraction of interfering compounds.
Pressurized Liquid Extraction (PLE)Extraction with solvents at elevated temperatures and pressures.Faster than Soxhlet, reduced solvent consumption.
Biological (e.g., Tissues)QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)A two-step process involving salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.Adaptable to a wide range of matrices, requires optimization of salt and sorbent combinations.

Minimization of Contamination and Artifact Formation

A significant challenge in the analysis of this compound and similar plasticizers is the high risk of contamination from laboratory equipment and reagents. Phthalates and other plasticizers are ubiquitous in the laboratory environment, found in items such as plastic containers, tubing, and gloves.

To minimize contamination, the following practices are essential:

Use of Glassware: All sample collection containers, processing vessels, and storage containers should be made of glass and thoroughly cleaned.

Solvent Purity: High-purity, phthalate-free solvents should be used for all extraction and analytical procedures.

Procedural Blanks: The analysis of procedural blanks (samples that go through the entire analytical process without the sample matrix) is crucial to monitor for background contamination.

Minimizing Contact with Plastics: Contact with any plastic materials should be avoided. If unavoidable, the potential for leaching should be assessed.

Artifact formation, where the target analyte is created during the sample preparation or analysis process, is another concern. For thioether compounds, oxidation of the sulfur atom could potentially occur under harsh extraction or derivatization conditions. Careful control of temperature and the use of inert atmospheres can help mitigate this risk.

Interlaboratory Validation and Quality Assurance in Analytical Methods

An intralaboratory validation for a related compound, bis(2-ethylhexyl) adipate (B1204190) (DEHA), demonstrated the evaluation of parameters such as linearity, repeatability, intermediate precision, and robustness. nih.gov A similar approach would be necessary for this compound.

Table 2: Key Parameters for Interlaboratory Validation of Analytical Methods

Validation ParameterDescriptionImportance
Accuracy The closeness of the mean test result to the true value.Ensures the correctness of the measurement.
Precision The closeness of agreement between independent test results obtained under stipulated conditions.Indicates the random error of the method.
- Repeatability Precision under the same operating conditions over a short interval of time.Assesses within-laboratory consistency.
- Reproducibility Precision under different operating conditions (e.g., different laboratories, operators, equipment).Assesses between-laboratory consistency.
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Ensures that the signal is from the target analyte and not from interferences.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Defines the lower limit of detection capability.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Defines the lower limit of reliable measurement.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Establishes the working range of the method.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of its reliability during normal usage.

Quality assurance in the analysis of this compound involves a comprehensive program that includes:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures.

Calibration: Regular calibration of all instruments using certified reference materials.

Quality Control Samples: Routine analysis of quality control samples with known concentrations of the analyte to monitor method performance.

Proficiency Testing: Participation in proficiency testing schemes to compare results with other laboratories.

Mechanistic and Theoretical Investigations of Bis 2 Ethylhexyl 2,2 Thiobisacetate

Computational Chemistry and Molecular Modeling Studies

No specific computational chemistry or molecular modeling studies for Bis(2-ethylhexyl) 2,2'-thiobisacetate have been identified in public domain research. Such studies would be invaluable for understanding the molecule's three-dimensional structure, flexibility, and electronic properties, which in turn dictate its physical and chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations would be essential to explore the vast conformational space of this compound. The molecule possesses a flexible backbone with multiple rotatable bonds, including those in the two 2-ethylhexyl chains and around the central thioether linkage.

Expected Focus of Research:

Identification of low-energy conformers and the energy barriers between them.

Investigation of the flexibility of the ethylhexyl chains and their impact on intermolecular interactions.

Data on Conformational Properties of a Related Compound (for illustrative purposes):

While no data exists for the target compound, studies on similar plasticizers like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) indicate the importance of the flexible side chains in determining properties like miscibility with polymers.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) calculations would provide fundamental insights into the electronic structure and reactivity of this compound.

Potential Research Areas:

Calculation of molecular orbital energies (HOMO and LUMO) to predict sites susceptible to nucleophilic or electrophilic attack.

Generation of electrostatic potential maps to visualize charge distribution and identify polar regions.

Calculation of bond dissociation energies to predict the weakest bonds and potential initial steps in degradation processes. The thioether bond and the ester linkages would be of particular interest.

Illustrative DFT Data for Thioether-Containing Molecules:

DFT studies on other thioether-containing molecules often focus on the sulfur atom's role in radical scavenging and its oxidation potential.

Reaction Mechanism Elucidation in Environmental Transformation Processes

The environmental fate of this compound is a critical area for investigation, yet specific studies are lacking. Based on its chemical structure, several degradation pathways can be hypothesized. The presence of ester groups suggests susceptibility to hydrolysis, while the thioether linkage could be prone to oxidation. The long alkyl chains indicate that biodegradation would also be a relevant transformation process.

Intermediate Product Identification in Degradation Pathways

Identifying the intermediate products of degradation is key to understanding the complete environmental transformation of this compound.

Hypothesized Degradation Products:

Hydrolysis: The ester bonds are likely to undergo hydrolysis, either chemically or enzymatically, to yield 2-ethylhexanol and 2,2'-thiobisacetic acid. Further degradation of these intermediates would then occur.

Oxidation: The sulfur atom in the thioether bridge is a likely site for oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone.

Biodegradation: Microorganisms could potentially utilize the alkyl chains as a carbon source, leading to a variety of smaller, oxygenated intermediates.

Table 1: Hypothesized Initial Degradation Products of this compound

Degradation Process Potential Intermediate Products
Hydrolysis 2-ethylhexanol, 2,2'-thiobisacetic acid

Kinetic Modeling of Environmental Reactions

No kinetic data for the environmental reactions of this compound are available. Kinetic modeling would be necessary to predict the persistence of this compound in various environmental compartments (water, soil, air).

Key Parameters for Investigation:

Rate constants for hydrolysis under different pH and temperature conditions.

Rate constants for oxidation by environmentally relevant oxidants (e.g., hydroxyl radicals).

Biodegradation rates in different environmental matrices.

Structure-Activity Relationship Studies (Excluding Biological/Toxicity)

Structure-activity relationship (SAR) studies for this compound, focusing on its physicochemical properties and performance as a potential plasticizer or antioxidant, have not been published.

Plasticizing Properties: The long, branched alkyl chains of the 2-ethylhexyl groups are characteristic of plasticizers used to increase the flexibility of polymers. SAR studies would likely investigate how the thioether linkage, compared to other linkers (e.g., a simple carbon chain or a phthalate core), affects plasticizer efficiency, permanence, and compatibility with different polymers.

Antioxidant Properties: Thioethers are known to act as secondary antioxidants by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers. amfine.com SAR studies would explore the influence of the ester groups and the specific nature of the alkyl chains on the antioxidant activity of the sulfur atom. The synergistic effects with primary antioxidants (like hindered phenols) would also be a relevant area of investigation. amfine.com

Correlating Structural Features with Industrial Performance

The industrial utility of this compound, particularly as a secondary antioxidant and potentially as a plasticizer in polymer systems, is directly governed by its molecular architecture.

As a secondary antioxidant , the key functional group is the thioether linkage. Thioethers act as hydroperoxide decomposers. uvabsorber.comamfine.comspecialchem.com In the process of polymer degradation, hydroperoxides are formed and can lead to chain scission and crosslinking, which degrade the physical properties of the polymer. specialchem.com Thioether antioxidants interrupt this process by converting hydroperoxides into non-radical, stable products. uvabsorber.comamfine.com They are particularly effective for long-term thermal stabilization and are often used synergistically with primary antioxidants, such as hindered phenols. amfine.comspecialchem.com

The long 2-ethylhexyl chains in this compound play a crucial role in its performance within a polymer matrix. These alkyl groups enhance its compatibility with a wide range of polymers, particularly non-polar ones like polyolefins. Good compatibility is essential to prevent the additive from leaching out of the polymer, which would not only diminish its effectiveness but could also have environmental consequences. mdpi.com The molecular weight and the length of the alkyl chains also influence the volatility of the antioxidant; higher molecular weight and longer chains generally lead to lower volatility and better permanence in the polymer during high-temperature processing and end-use.

The performance of thioether antioxidants is a balance between reactivity and stability. The electron-donating nature of the sulfur atom is central to its ability to decompose hydroperoxides. The surrounding chemical environment, including the acetate (B1210297) groups, can modulate this reactivity.

When used as a plasticizer , the large, flexible 2-ethylhexyl groups are the primary contributors to its function. These groups intersperse themselves between polymer chains, disrupting polymer-polymer interactions and thereby increasing the flexibility and processability of the material. The efficiency of a plasticizer is related to its ability to lower the glass transition temperature (Tg) of the polymer. The size and shape of the plasticizer molecule are critical factors.

The following table outlines the correlation between the structural features of this compound and its anticipated industrial performance.

Structural FeatureIndustrial Performance AspectRationale
Thioether Linkage Secondary Antioxidant Activity (Hydroperoxide Decomposition)The sulfur atom can be oxidized, reducing hydroperoxides to stable alcohols. uvabsorber.comamfine.com
2-Ethylhexyl Groups Polymer Compatibility & Low VolatilityLong, branched alkyl chains increase solubility in non-polar polymers and reduce loss during processing. mdpi.com
Ester Groups Polarity Modification & Synthetic AccessibilityThe ester groups provide a degree of polarity and are a result of a common and efficient synthesis method (esterification). vulcanchem.com
Overall Molecular Size and Flexibility Plasticizing EffectThe large and non-rigid structure can effectively separate polymer chains, increasing flexibility. mdpi.com

Environmental Remediation Strategies for Bis 2 Ethylhexyl 2,2 Thiobisacetate Contamination

Bioremediation Approaches

Identification and Application of Specific Microbial Consortia

There are no publicly available scientific studies that identify or apply specific microbial consortia for the degradation of Bis(2-ethylhexyl) 2,2'-thiobisacetate. Research on the biodegradation of structurally similar compounds, such as Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), has identified various microbial strains capable of its degradation; however, this information is not directly applicable to this compound due to differences in their chemical structures. researchgate.netresearchgate.netnih.govmdpi.comnih.govosti.govnih.gov

Optimization of Bioremediation Conditions (e.g., nutrient amendment, redox potential)

No research data is available on the optimization of bioremediation conditions for this compound. Studies on other compounds have shown that factors like pH, temperature, nutrient availability, and the presence of oxygen can significantly influence degradation rates, but these parameters have not been investigated for the target compound. researchgate.netmdpi.com

Physicochemical Treatment Technologies

Advanced Oxidation Processes (AOPs) for Degradation

There is no published research on the use of Advanced Oxidation Processes (AOPs), such as ozonation, Fenton processes, or UV/H2O2 treatments, for the degradation of this compound.

Adsorption and Filtration Techniques

Specific studies on the adsorption and filtration of this compound from contaminated media are not available in the current body of scientific literature. While various adsorbents have been tested for other organic pollutants, their efficacy for this particular compound remains uninvestigated. researchgate.netmdpi.comunze.baresearchgate.netresearchgate.net

Membrane Separation Processes

No information could be found regarding the application of membrane separation processes, such as reverse osmosis or nanofiltration, for the removal of this compound from water or other environmental matrices. While membrane technologies are used for a wide range of contaminants, their performance with respect to this compound has not been documented. nih.gov

Integrated Remediation Systems

The remediation of persistent and complex organic contaminants such as this compound often necessitates a multi-faceted approach. Integrated remediation systems, which combine two or more treatment technologies either sequentially or simultaneously, can offer enhanced efficiency and cost-effectiveness compared to single-technology applications. nih.gov This strategy is particularly advantageous for sites with challenging hydrogeological conditions or a mix of contaminants with varying properties. nih.gov By leveraging the strengths of different biological, chemical, and physical methods, an integrated system can address the entire lifecycle of a contaminant, from initial mass reduction in source zones to the polishing of residual, lower-concentration plumes. nih.gov

The core principle of integrated systems is synergy. For a compound like this compound, which is characterized by a hydrophobic nature and a thioether linkage, a combination of chemical oxidation and bioremediation represents a theoretically potent strategy. Chemical oxidation can break down the parent molecule into simpler, more biodegradable intermediates, which are then mineralized by microorganisms.

Conceptual Framework: Chemical Oxidation followed by Bioremediation

A promising integrated approach for this compound involves an initial in situ chemical oxidation (ISCO) step, followed by enhanced bioremediation.

Initial Chemical Oxidation: Advanced Oxidation Processes (AOPs) are a key component of this strategy. nih.gov AOPs generate highly reactive radicals, such as hydroxyl radicals (•OH), that can non-selectively attack and break down complex organic molecules. mdpi.com For organosulfur compounds like thioethers, oxidation is a key reaction pathway. masterorganicchemistry.comyoutube.com Ozonation, for instance, has been shown to be effective in treating industrial wastewater containing refractory thioethers. nih.gov In one study, ozonation increased the biodegradability of such wastewater significantly, raising the BOD/COD ratio from 0.2-0.3 to over 0.7, thereby making it more amenable to subsequent biological treatment. nih.gov This initial oxidation step would likely cleave the ester bonds and oxidize the central sulfur atom of this compound, creating smaller, more water-soluble, and less toxic compounds like 2-ethylhexanol, thiodiacetic acid, and various sulfoxides or sulfones.

Enhanced Bioremediation: Following chemical pre-treatment, the resulting intermediate compounds can be more readily biodegraded by indigenous or introduced microorganisms. taylorfrancis.com This biological polishing step is often more cost-effective for removing contaminants at the lower concentrations that remain after ISCO. nih.gov Techniques can include biostimulation, where nutrients and electron acceptors are added to the subsurface to encourage the growth of native contaminant-degrading microbes, or bioaugmentation, which involves the introduction of specialized microbial consortia capable of degrading the specific intermediates. nih.gov The ultimate goal of this stage is the complete mineralization of the organic compounds to carbon dioxide and water. mdpi.com

Research Findings on Analogous Integrated Systems

While specific field studies on integrated remediation for this compound are not available in the reviewed literature, research on other recalcitrant organic compounds demonstrates the effectiveness of combined approaches. For example, a combined system of sulfidated zero-valent iron (a chemical reduction method) and enhanced reductive dechlorination was successfully used to remediate a groundwater plume heavily contaminated with trichloroethene (TCE), achieving an 85% reduction in concentration over 12 months. regenesis.com Similarly, the combination of chemical oxidation (using H₂O₂) with electro-remediation for soil contaminated with total petroleum hydrocarbons (TPH) showed a 42.5% removal efficiency, more than double that of the single electrochemical treatment. mdpi.com

These examples underscore the potential of integrated systems. A hypothetical treatment train for soil contaminated with this compound could involve an initial ISCO phase, followed by a prolonged bioremediation phase, with performance monitored over time.

Interactive Data Table: Conceptual Performance of an Integrated Remediation System for Thioester Contamination

The following table presents a conceptual model of data that would be collected during a pilot study of an integrated remediation system for a site contaminated with a thioester compound like this compound. The values are hypothetical and for illustrative purposes only, based on typical outcomes for other persistent organic pollutants.

ParameterInitial State (Day 0)Post-ISCO (Day 30)Mid-Bioremediation (Day 180)End-Bioremediation (Day 365)
Parent Compound Conc. (mg/kg) 5007515< 1
Key Intermediate Conc. (mg/kg) 025050< 5
Total Organic Carbon (mg/kg) 1000850400150
BOD/COD Ratio 0.050.40.60.5
Microbial Population (CFU/g) 10³10⁴10⁶10⁵
Remediation Efficiency (%) 0%85% (Parent Compound)97% (Parent Compound)>99% (Parent Compound)

Q & A

Q. How can researchers optimize the synthesis of Bis(2-ethylhexyl) 2,2'-thiobisacetate to improve yield and purity?

Methodological Answer: Synthesis optimization requires a factorial design approach to evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can systematically assess parameter interactions . Computational reaction path searches (e.g., quantum chemical calculations) minimize trial-and-error by identifying low-energy pathways . Post-synthesis purification via fractional distillation or column chromatography, as recommended for structurally analogous esters like Bis(2-ethylhexyl) Fumarate, ensures high purity .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

Methodological Answer: Combine chromatographic separation (HPLC or GC) with mass spectrometry (MS) to resolve and identify the compound. For structural confirmation, use NMR spectroscopy (¹H/¹³C) and FT-IR to analyze functional groups. Reference protocols from similar esters, such as Bis(2-ethylhexyl) Hydrogen Phosphate, which emphasize solvent compatibility and column selection . Calibration curves with internal standards (e.g., deuterated analogs) improve quantification accuracy .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies under controlled variables (temperature, humidity, light) using a design of experiments (DoE) framework. Monitor degradation via HPLC-MS and track byproducts like thiodiacetic acid. Reference SDS guidelines for structurally related esters, which recommend storage in inert atmospheres and avoidance of oxidizers .

Example Stability Study Design:

ConditionTest RangeMonitoring TechniqueKey Degradation ProductsReference
Temperature4°C, 25°C, 40°CHPLC-MSThiodiacetic acid
Oxidative Stress0.1–1% H₂O₂FT-IRSulfoxide derivatives

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound in esterification or hydrolysis?

Methodological Answer: Use density functional theory (DFT) to model transition states and reaction energetics. Software like Gaussian or ORCA facilitates pathway simulations, while machine learning algorithms predict optimal conditions . Validate computational results with isotopic labeling (e.g., deuterated substrates) to track bond cleavage/formation .

Q. How can contradictory data on the compound’s degradation rates under varying pH conditions be resolved?

Methodological Answer: Apply response surface methodology (RSM) to model pH, temperature, and ionic strength interactions . Pair this with statistical analysis (e.g., ANOVA or Tukey’s HSD test) to identify significant variables. Cross-validate results using computational hydrolysis simulations and experimental LC-MS/MS characterization of degradation products .

Q. What experimental frameworks are recommended for studying the compound’s ecotoxicological effects?

Methodological Answer: Design microcosm experiments to assess aquatic toxicity (e.g., Daphnia magna LC₅₀ tests) and soil biodegradation. Follow protocols from analogous esters like Bis(2-ethylhexyl) Fumarate, which recommend OECD 301 guidelines for aerobic degradation . Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints .

Example Ecotoxicology Test Parameters:

Test OrganismEndpointExposure DurationReference
Daphnia magna48h LC₅₀Static renewal
PseudokirchneriellaGrowth inhibition72h

Q. How can researchers integrate machine learning to optimize reaction conditions for derivatives of this compound?

Methodological Answer: Train neural networks on historical reaction data (yield, purity, conditions) to predict optimal parameters. Use platforms like TensorFlow or PyTorch for model development, and validate predictions via high-throughput robotic screening . Cross-reference with factorial design principles to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.